Cas no 1515747-62-2 (2-(6-chloropyridin-2-yl)ethanimidamide)
2-(6-chloropyridin-2-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(6-chloropyridin-2-yl)ethanimidamide
- 1515747-62-2
- EN300-1996285
-
- Inchi: 1S/C7H8ClN3/c8-6-3-1-2-5(11-6)4-7(9)10/h1-3H,4H2,(H3,9,10)
- InChI Key: CCNYRFBRQCCGGI-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(CC(=N)N)=N1
Computed Properties
- Exact Mass: 169.0406750g/mol
- Monoisotopic Mass: 169.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 62.8Ų
2-(6-chloropyridin-2-yl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1996285-0.05g |
2-(6-chloropyridin-2-yl)ethanimidamide |
1515747-62-2 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1996285-0.1g |
2-(6-chloropyridin-2-yl)ethanimidamide |
1515747-62-2 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1996285-0.25g |
2-(6-chloropyridin-2-yl)ethanimidamide |
1515747-62-2 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1996285-0.5g |
2-(6-chloropyridin-2-yl)ethanimidamide |
1515747-62-2 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1996285-1.0g |
2-(6-chloropyridin-2-yl)ethanimidamide |
1515747-62-2 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1996285-2.5g |
2-(6-chloropyridin-2-yl)ethanimidamide |
1515747-62-2 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1996285-5.0g |
2-(6-chloropyridin-2-yl)ethanimidamide |
1515747-62-2 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1996285-10.0g |
2-(6-chloropyridin-2-yl)ethanimidamide |
1515747-62-2 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1996285-1g |
2-(6-chloropyridin-2-yl)ethanimidamide |
1515747-62-2 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-1996285-5g |
2-(6-chloropyridin-2-yl)ethanimidamide |
1515747-62-2 | 5g |
$3396.0 | 2023-09-16 |
2-(6-chloropyridin-2-yl)ethanimidamide Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 2-(6-chloropyridin-2-yl)ethanimidamide
Professional Introduction to Compound with CAS No. 1515747-62-2 and Product Name: 2-(6-chloropyridin-2-yl)ethanimidamide
2-(6-chloropyridin-2-yl)ethanimidamide, identified by the Chemical Abstracts Service Number (CAS No.) 1515747-62-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural motif of 6-chloropyridin-2-yl provides a unique pharmacophore that interacts with biological targets, making this molecule a valuable scaffold for drug discovery programs.
The ethanimidamide moiety in the molecular structure of 2-(6-chloropyridin-2-yl)ethanimidamide introduces a polar amide group, which can enhance solubility and binding affinity to biological receptors. This feature is particularly crucial in the design of small-molecule inhibitors and therapeutic agents. The presence of a chlorine substituent at the 6-position of the pyridine ring further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological targets.
In recent years, there has been growing interest in pyridine-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that pyridine derivatives exhibit inhibitory effects on various enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. Among these derivatives, 2-(6-chloropyridin-2-yl)ethanimidamide has shown promise as a lead compound in several preclinical studies aimed at developing novel therapeutic agents.
One of the most compelling aspects of 2-(6-chloropyridin-2-yl)ethanimidamide is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, including cancer. By targeting specific kinases, compounds like 2-(6-chloropyridin-2-yl)ethanimidamide can modulate downstream signaling events, leading to therapeutic benefits. Recent research has highlighted its efficacy in inhibiting certain tyrosine kinases, which are overexpressed in many cancer cell lines.
The synthesis of 2-(6-chloropyridin-2-yl)ethanimidamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The key steps typically include chlorination of a pyridine precursor, followed by condensation with an appropriate amide-forming reagent. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations.
The pharmacokinetic properties of 2-(6-chloropyridin-2-yl)ethanimidamide are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a drug candidate. Preliminary studies suggest that 2-(6-chloropyridin-2-yl)ethanimidamide exhibits favorable pharmacokinetic profiles, including reasonable oral bioavailability and moderate metabolic stability.
In addition to its kinase inhibition properties, 2-(6-chloropyridin-2-yl)ethanimidamide has shown potential in other therapeutic areas. For instance, it has been investigated for its antimicrobial activity against resistant bacterial strains. The unique structural features of this compound allow it to interact with bacterial enzymes and disrupt essential metabolic processes.
The development of novel drug candidates often involves structural modifications to optimize potency and reduce side effects. Derivatives of 2-(6-chloropyridin-2-yl)ethanimidamide, such as analogs with different substituents or functional groups, have been synthesized to explore new pharmacological profiles. These derivatives provide valuable insights into the structure-activity relationships (SAR) of pyridine-based compounds.
Computational chemistry and molecular modeling have played a pivotal role in understanding the interactions between 2-(6-chloropyridin-2-yl)ethanimidamide and biological targets. These tools allow researchers to predict binding affinities, identify key interaction residues, and design optimized analogs with enhanced therapeutic potential.
The future prospects for 2-(6-chloropyridin-2-yl)ethanimidamide are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new applications. As our understanding of disease biology continues to evolve, compounds like this will be instrumental in developing next-generation therapeutics.
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